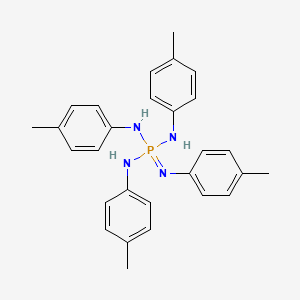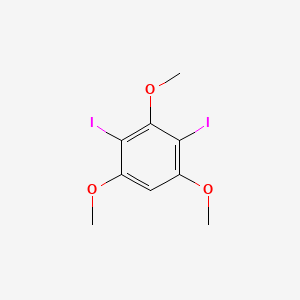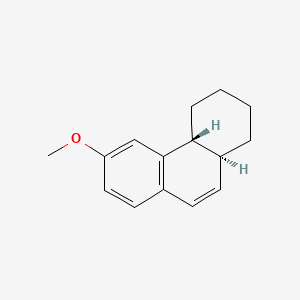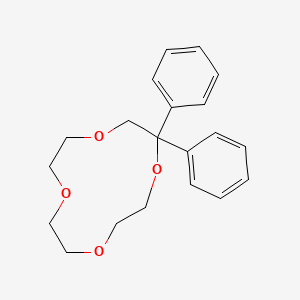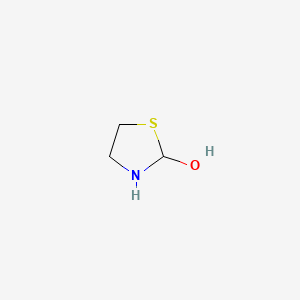
1,3-Thiazolidin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Thiazolidin-2-ol is a heterocyclic compound featuring a five-membered ring with sulfur at the first position and nitrogen at the third position. This compound is part of the thiazolidine family, which is known for its diverse biological activities and significant pharmacological properties . The presence of sulfur and nitrogen in the ring structure enhances its reactivity and makes it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Thiazolidin-2-ol can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in a one-pot multicomponent reaction (MCR) using catalysts like boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . Another method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact. Techniques such as nano-catalysis and click chemistry are utilized to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Thiazolidin-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in the presence of benzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidines, which exhibit enhanced biological activities and pharmacological properties .
Aplicaciones Científicas De Investigación
1,3-Thiazolidin-2-ol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-Thiazolidin-2-ol involves its interaction with various molecular targets and pathways. For instance, it can act as a noncompetitive inhibitor of metalloproteinase aggrecanase and phospholipase A2 . Additionally, it has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism .
Comparación Con Compuestos Similares
1,3-Thiazolidin-2-ol can be compared with other similar compounds such as:
Thiazolidin-4-one: Known for its anticancer and antimicrobial properties.
Thiazolidine-2,4-dione: Used in the treatment of diabetes mellitus type 2 by activating PPARγ.
Thiazolidine-2-thione: Exhibits antifungal and antimicrobial activities.
The uniqueness of this compound lies in its versatile reactivity and broad spectrum of biological activities, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
121739-44-4 |
|---|---|
Fórmula molecular |
C3H7NOS |
Peso molecular |
105.16 g/mol |
Nombre IUPAC |
1,3-thiazolidin-2-ol |
InChI |
InChI=1S/C3H7NOS/c5-3-4-1-2-6-3/h3-5H,1-2H2 |
Clave InChI |
QQZVYINTKUPKGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
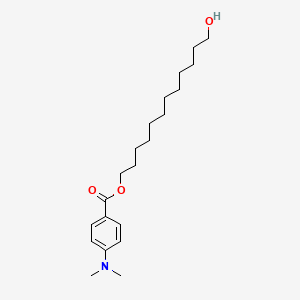
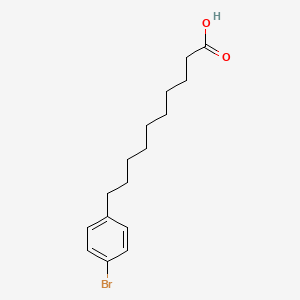
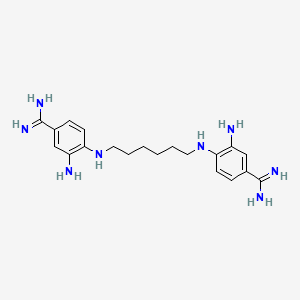
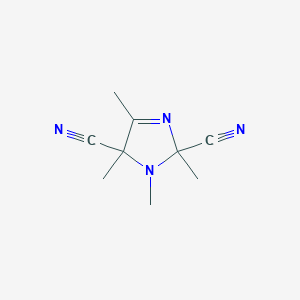
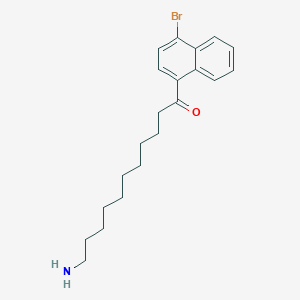
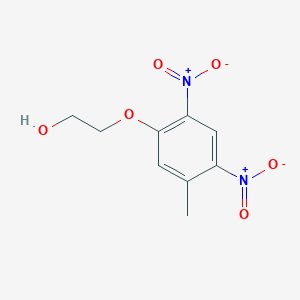

![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
